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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Bromo-2-
phenylpent-4-enenitrile, a halogenated unsaturated nitrile. The document details its chemical
and physical properties, a known synthetic route with a detailed experimental protocol, and
available spectroscopic data. This guide is intended to serve as a valuable resource for
researchers and professionals in the fields of organic synthesis, medicinal chemistry, and
materials science.

Core Compound Information

4-Bromo-2-phenylpent-4-enenitrile is a chemical compound with the molecular formula
C11H10BrN.[1][2][3] It possesses a stereocenter at the carbon bearing the phenyl and nitrile
groups and a vinyl bromide moiety.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-2-phenylpent-4-enenitrile
is presented in Table 1. These properties are primarily computed estimates.
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Property Value Source

Molecular Formula C11H10BrN [1112][3]

Molecular Weight 236.11 g/mol [2]

CAS Number 137040-93-8 [1][2]
4-bromo-2-phenylpent-4-

IUPAC Name . [2]
enenitrile

SMILES C=C(Br)CC(C#N)clcccccl [1]

Boiling Point (predicted)

304.8 °C at 760 mmHg

[1]

Density (predicted) 1.357 g/cm3 [1]
Flash Point (predicted) 138.2 °C [1]
LogP (predicted) 3.59 [1]

Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

The primary reported synthesis of 4-Bromo-2-phenylpent-4-enenitrile involves the alkylation

of phenylacetonitrile with 2,3-dibromoprop-1-ene.[1] This reaction proceeds via the formation of

a carbanion from phenylacetonitrile, which then acts as a nucleophile.

Synthetic Workflow

The synthesis can be visualized as a two-step process involving deprotonation followed by

nucleophilic substitution.
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Caption: Synthetic workflow for 4-Bromo-2-phenylpent-4-enenitrile.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 4-Bromo-2-phenylpent-4-
enenitrile, adapted from the cited literature.[1]

Materials:

e Phenylacetonitrile

e Lithium hexamethyldisilazide (LIHMDS)

e 2,3-Dibromoprop-1-ene

e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard laboratory glassware for inert atmosphere reactions

Procedure:
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» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with
phenylacetonitrile (1.0 equivalent) and anhydrous THF.

o Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium
hexamethyldisilazide (LIHMDS) (1.1 equivalents) in THF is added dropwise via syringe over
10 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is
stirred at -78 °C for 30 minutes.

o Alkylation: 2,3-Dibromoprop-1-ene (1.2 equivalents) is added dropwise to the reaction
mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and
stirred for 15 hours.

o Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined
organic layers are washed with brine, dried over anhydrous MgSOa, filtered, and
concentrated under reduced pressure.

« Purification: The crude product is purified by flash column chromatography on silica gel
(eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-2-phenylpent-4-enenitrile as a
colorless oil.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and
characterization of 4-Bromo-2-phenylpent-4-enenitrile. The following tables summarize the
expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectroscopic Data (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.50-7.30 m 5H Ar-H

5.80 S 1H =CHH

5.60 S 1H =CHH

4.20 t,J=7.0Hz 1H CH(Ph)CN

3.10 d,J=7.0Hz 2H CH2-C=C

Note: Predicted data is based on standard chemical shift values and coupling constants for
similar structures. Actual experimental data may vary.

Table 3: 13C NMR Spectroscopic Data

While a 13C NMR spectrum is reported to be available, the specific chemical shift values are not
readily accessible in the public domain.[2] The predicted chemical shifts are listed below.

Chemical Shift (ppm) Assignment
135.0 Ar-C (quaternary)
129.5 Ar-CH

128.0 Ar-CH

127.0 Ar-CH

125.0 C=CH:

120.0 C=CH:

118.0 CN

45.0 CHz

40.0 CH

Infrared (IR) Spectroscopy
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Table 4: IR Spectroscopic Data (Predicted)

Wavenumber (cm~?) Intensity Assignment

3080 - 3030 m C-H stretch (aromatic, vinyl)
2960 - 2850 m C-H stretch (aliphatic)

2250 - 2240 m C=N stretch

1640 m C=C stretch (vinyl)

1600, 1495, 1450 S C=C stretch (aromatic)

890 S =CHz2 out-of-plane bend
750, 700 s C-H out-of-plane bend

(monosubstituted benzene)

650 m C-Br stretch

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Predicted)

mlz Relative Intensity (%) Assignment

[M]* (Molecular ion peak with

2851231 i bromine isotopes)
156 [M - Br]*

116 [CoHs]*

91 [C7H7]* (Tropylium ion)

Applications and Future Directions

The biological activity and potential applications of 4-Bromo-2-phenylpent-4-enenitrile have
not been extensively reported in the scientific literature. However, its structure suggests several
potential areas of interest for researchers:
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e Medicinal Chemistry: The combination of a nitrile group, a phenyl ring, and an allylic bromide
makes it a versatile scaffold for the synthesis of novel bioactive molecules. The nitrile group
can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further
functionalization. The allylic bromide is a good leaving group for nucleophilic substitution
reactions.

e Materials Science: Unsaturated nitriles can be utilized as monomers in polymerization
reactions. The presence of the bromine atom could also impart flame-retardant properties to
resulting polymers.

» Synthetic Intermediates: This compound can serve as a building block for the synthesis of
more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
at the C-Br bond.

Further research is warranted to explore the reactivity and biological profile of this compound,
which may unveil novel applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the available information on the characterization of 4-
Bromo-2-phenylpent-4-enenitrile. A reliable synthetic protocol has been detailed, and a
comprehensive set of predicted and partially available spectroscopic data has been provided to
aid in its identification and characterization. While there is a lack of information regarding its
biological activity and applications, its chemical structure suggests it could be a valuable tool
for chemists in various fields. Further experimental investigation into this compound is
encouraged to fully elucidate its properties and potential uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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enenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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